molecular formula C10H23NO2 B1344202 Bis(2-isopropoxyethyl)amine CAS No. 1119451-05-6

Bis(2-isopropoxyethyl)amine

Cat. No.: B1344202
CAS No.: 1119451-05-6
M. Wt: 189.3 g/mol
InChI Key: CEPQYWFGSICCKK-UHFFFAOYSA-N
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Description

Bis(2-isopropoxyethyl)amine is a useful research compound. Its molecular formula is C10H23NO2 and its molecular weight is 189.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Heavy Metal Sorption

Bis(2-isopropoxyethyl)amine derivatives, specifically those with pendant amine groups, have been demonstrated to effectively remove heavy metal ions from aqueous solutions. Podkościelna (2013) explored the use of bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide-based copolymer microspheres with pendant amine groups for the sorption of Cu(II), Zn(II), Cd(II), and Pb(II) ions (Podkościelna, 2013).

2. Biomedical Applications

Poly(amido-amine)s (PAAs), which are related to this compound, have significant biomedical applications. Ferruti et al. (2002) highlighted their use in heavy-metal-ion complexing, heparin neutralization, and as biocompatible and biodegradable polymers for cancer treatment and gene delivery (Ferruti, Marchisio, & Duncan, 2002).

3. Catalytic Applications

Sharma et al. (2011) discussed the use of this compound derivatives in catalytic applications, particularly in the catalytic oxidation of triphenylphosphine to triphenylphosphine oxide in the presence of O2 (Sharma et al., 2011).

4. Polymer Synthesis

In polymer science, this compound and its derivatives play a role in the synthesis of various polymers. For instance, Scott et al. (2000) utilized bis(1,3-dihydroxy-isopropyl)amine as a dendritic building block for synthesizing second-generation dendrimers (Scott, Krulle, Finn, & Fleet, 2000).

5. Organometallic Chemistry

In organometallic chemistry, this compound derivatives are used in the synthesis of various complexes and catalysts. Ciancaleoni et al. (2011) explored bis(phenoxy-amine)Zirconium catalysts for olefin polymerization, demonstrating their role in the field of organometallic catalysts (Ciancaleoni, Fraldi, Budzelaar, Busico, & Macchioni, 2011).

Mechanism of Action

While the specific mechanism of action for Bis(2-isopropoxyethyl)amine is not provided, monoamine oxidase (MAO) inhibitors, which include certain amines, have been found to have anti-inflammatory effects . They decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium, and inhibit biogenic amine degradation, increasing cellular and pericellular catecholamines .

Safety and Hazards

Bis(2-isopropoxyethyl)amine is classified as dangerous. It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing skin thoroughly after handling, and storing it locked up .

Properties

IUPAC Name

2-propan-2-yloxy-N-(2-propan-2-yloxyethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO2/c1-9(2)12-7-5-11-6-8-13-10(3)4/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPQYWFGSICCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCNCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-05-6
Record name Bis(2-isopropoxyethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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